Methyl 2-[(oxetan-3-yl)amino]propanoate
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Overview
Description
Methyl 2-[(oxetan-3-yl)amino]propanoate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(oxetan-3-yl)amino]propanoate typically involves the reaction of oxetane derivatives with amino acids or their esters. One common method includes the reaction of oxetan-3-amine with methyl 2-bromopropanoate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(oxetan-3-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino group or the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols .
Scientific Research Applications
Methyl 2-[(oxetan-3-yl)amino]propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(oxetan-2-yl)amino]propanoate
- Methyl 2-[(oxetan-4-yl)amino]propanoate
- Ethyl 2-[(oxetan-3-yl)amino]propanoate
Uniqueness
Methyl 2-[(oxetan-3-yl)amino]propanoate is unique due to the specific position of the oxetane ring and the amino group on the propanoate ester. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C7H13NO3/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
WVCASCIRDTVXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1COC1 |
Origin of Product |
United States |
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